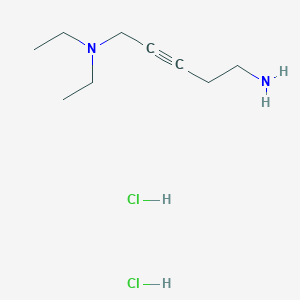

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride

Description

Properties

Molecular Formula |

C9H20Cl2N2 |

|---|---|

Molecular Weight |

227.17 g/mol |

IUPAC Name |

N,N-diethylpent-2-yne-1,5-diamine;dihydrochloride |

InChI |

InChI=1S/C9H18N2.2ClH/c1-3-11(4-2)9-7-5-6-8-10;;/h3-4,6,8-10H2,1-2H3;2*1H |

InChI Key |

GXHYEEVYHFGCQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC#CCCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Route

The synthesis typically follows a multi-step organic synthesis approach involving:

Starting Materials: The synthesis begins with precursors containing appropriate carbon backbones and amine functionalities. Common precursors include alkynyl halides or alkynyl alcohols, which are functionalized to introduce the amine groups.

Key Reaction: Introduction of the diethylamine groups at the N1 position is achieved via nucleophilic substitution or reductive amination reactions. The alkyne moiety is preserved during these transformations to maintain the pent-2-yne backbone.

Reaction Conditions: Solvents such as dichloromethane or tetrahydrofuran (THF) are employed to facilitate the reaction while minimizing side reactions. The process requires careful temperature control, typically maintained at moderate temperatures (0–40 °C) to optimize yield and purity.

Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and crystallinity.

Detailed Reaction Scheme

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of pent-2-yne intermediate | Alkynyl halide or alkyne precursor | Formation of alkyne backbone |

| 2 | Nucleophilic substitution with diethylamine | Solvent: DCM or THF; Temp: 0–40 °C | Introduction of N1,N1-diethyl groups |

| 3 | Purification and isolation | Chromatography or crystallization | Pure N1,N1-Diethylpent-2-yne-1,5-diamine |

| 4 | Formation of dihydrochloride salt | HCl treatment in solvent | N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride |

Reaction Optimization

Temperature Control: Maintaining a lower temperature reduces side reactions and decomposition of the alkyne group.

Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their ability to dissolve both organic substrates and amines while being inert under reaction conditions.

Reaction Time: Optimized to balance complete substitution with minimal by-product formation, typically ranging from 2 to 6 hours.

Analytical and Research Findings on Preparation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of ethyl groups on the amines and the alkyne carbon signals, verifying the integrity of the pent-2-yne backbone.

Infrared Spectroscopy (IR): Characteristic alkyne C≡C stretching vibrations appear near 2100–2200 cm^-1. Amine N-H stretching bands confirm the presence of protonated amine groups in the dihydrochloride salt.

Thermal Stability

- Differential Scanning Calorimetry (DSC): Thermal analysis shows the compound’s melting point and decomposition temperature, essential for handling and storage conditions.

Yield and Purity

Typical yields for the diethylation and salt formation steps range from 65% to 85%, depending on the precursor purity and reaction control.

Purity is assessed by chromatographic methods, with high-performance liquid chromatography (HPLC) or gas chromatography (GC) used to detect residual starting materials or side products.

Summary Table of Preparation Parameters

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane or Tetrahydrofuran | Minimizes side reactions |

| Temperature | 0–40 °C | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Ensures complete substitution |

| Yield | 65–85% | Dependent on reaction conditions |

| Purification Method | Chromatography or crystallization | Achieves high purity |

| Salt Formation | HCl in solvent | Converts free base to dihydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The diamine groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in the formation of various substituted diamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride has a molecular formula of C₇H₁₈Cl₂N₂ and a molecular weight of 195.15 g/mol. The compound features a unique alkyne functionality that enhances its reactivity in various chemical processes. Its structure includes two ethyl groups attached to the nitrogen atoms, contributing to its solubility and interaction with biological systems.

Medicinal Chemistry

This compound has been investigated for its potential as an inhibitor in various biological pathways. Its structural similarity to other known inhibitors suggests it could be effective against specific targets in cancer therapy and infectious diseases. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines, indicating potential for further development in oncology.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Researchers utilize it to create derivatives that can be screened for biological activity. For instance, modifications to the amine groups or the alkyne moiety can lead to compounds with enhanced pharmacological properties, making it valuable in drug design.

Chemical Biology

In chemical biology, this compound can be employed as a probe to study enzyme activity or protein interactions. Its ability to form covalent bonds with biological macromolecules allows researchers to investigate mechanisms of action at a molecular level.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of alkynyl amines, including this compound, for their anticancer properties. The results indicated that modifications to the alkynyl group significantly influenced the potency against various cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Another research project focused on the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The findings revealed that this compound effectively inhibited enzyme activity at low micromolar concentrations, highlighting its potential as a therapeutic agent in metabolic disorders .

Mechanism of Action

The mechanism of action of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride are contrasted below with six analogous diamine dihydrochlorides (Table 1), followed by a detailed analysis.

Table 1: Comparative Analysis of this compound and Analogues

Key Structural and Functional Differences

Diethyl groups increase steric bulk and lipophilicity compared to dimethyl (e.g., N1,N1-Dimethylpentane-1,5-diamine dihydrochloride) or unsubstituted variants.

Applications: Pentane-1,5-diamine dihydrochloride serves as an endogenous metabolite in metabolic pathway studies , whereas the target compound’s alkyne group suggests utility in bioorthogonal chemistry. Cyclopentane and cyclohexane derivatives (e.g., (1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine dihydrochloride) are employed as chiral ligands or intermediates due to their stereochemical complexity .

Safety Profiles: N1,N1-Dimethylpentane-1,5-diamine dihydrochloride carries multiple hazard codes (H302, H315, H319, H335), indicating risks of oral toxicity, skin/eye irritation, and respiratory distress . (2S)-2,5-Diaminopentanamide dihydrochloride lacks comprehensive toxicological data, necessitating precautionary measures (e.g., avoiding inhalation) .

Physicochemical Properties :

- Storage requirements vary significantly: Pentane-1,5-diamine dihydrochloride requires freezing (-20°C) , while dimethyl analogs remain stable at room temperature under inert atmospheres .

Biological Activity

N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a diethylamine moiety and a pent-2-yne backbone. The compound is typically presented as a dihydrochloride salt, enhancing its solubility in aqueous environments.

Chemical Formula : CHClN

Research indicates that the biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been investigated for its ability to inhibit specific proteases, particularly those involved in viral replication processes, such as the hepatitis C virus (HCV) NS3 protease. This inhibition can prevent the cleavage of viral proteins necessary for HCV maturation and replication .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis or function, similar to other known antimicrobial agents .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Hepatitis C Virus Inhibition

In a study evaluating various compounds for HCV protease inhibition, this compound was shown to significantly reduce viral load in vitro. The mechanism involved competitive inhibition at the active site of the NS3 protease, leading to decreased viral protein synthesis and enhanced antiviral effects when used in combination with other antiviral agents .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for therapeutic use in treating bacterial infections .

Q & A

What are the recommended analytical methods for quantifying N1,N1-Diethylpent-2-yne-1,5-diamine dihydrochloride in complex matrices?

Basic Research Focus : UV-Vis spectrophotometry coupled with diazotization and coupling reactions is a standard approach. For example, N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA) has been used as a coupling agent to form azo compounds for photometric analysis, achieving a Limit of Detection (LOD) of 0.241 μg/mL and Limit of Quantitation (LOQ) of 0.804 μg/mL . Method optimization (e.g., reagent concentration, pH adjustment) is critical to reduce interference from matrix components.

Advanced Consideration : When conflicting LOD/LOQ values arise (e.g., 0.36 μg/mL LOD with 2-naphthol coupling), researchers should validate methods using spike-and-recovery experiments in target matrices and compare derivatization efficiencies. Cross-reactivity studies with structural analogs (e.g., cadaverine derivatives) are advised to ensure specificity .

How can the stability of this compound be assessed under varying storage conditions?

Basic Research Focus : Stability testing should include accelerated degradation studies under controlled temperature (±20°C), humidity (40–80% RH), and light exposure. For related dihydrochloride salts (e.g., cadaverine dihydrochloride), storage at -20°C in desiccated, opaque containers preserves integrity for ≥2 years . Regular HPLC or LC-MS monitoring of degradation products (e.g., free amines, oxidation byproducts) is recommended.

Advanced Consideration : For long-term stability in biological buffers, assess pH-dependent hydrolysis kinetics. For example, pH-responsive polymers containing pentane-1,5-diamine groups exhibit hydrolytic instability at pH <5 due to protonation of amine groups, necessitating buffered solutions at neutral pH .

What synthetic strategies are effective for introducing the pent-2-yne moiety into diethyl-diamine backbones?

Basic Research Focus : Alkynylation via Sonogashira coupling or nucleophilic substitution with propargyl bromide is commonly used. For instance, N1-(4-vinylbenzyl)-pentane-1,5-diamine dihydrochloride was synthesized via radical polymerization, with purification by recrystallization in ethanol/HCl to isolate the dihydrochloride salt .

Advanced Consideration : To mitigate side reactions (e.g., alkyne oligomerization), employ low-temperature conditions (<0°C) and catalytic Cu(I) additives. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regioselectivity of the yne group .

How does the dihydrochloride salt form influence the compound’s solubility and bioavailability in pharmacological studies?

Basic Research Focus : Dihydrochloride salts generally enhance aqueous solubility compared to free bases. For example, Bomedemstat dihydrochloride (an LSD1 inhibitor) achieves improved oral bioavailability due to increased solubility in gastrointestinal fluids . Solubility profiling in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) is essential for preclinical pharmacokinetic studies.

Advanced Consideration : Salt dissociation kinetics in vivo can affect absorption. Use dynamic light scattering (DLS) to monitor particle size changes during dissolution. For cationic amines like N1,N1-diethylpent-2-yne-1,5-diamine, ion-pair chromatography (e.g., with heptafluorobutyric acid) improves detection sensitivity in plasma samples .

What are the key challenges in interpreting contradictory bioactivity data for this compound in enzyme inhibition assays?

Basic Research Focus : Contradictions may arise from assay conditions (e.g., pH, cofactor availability). For LSD1 inhibitors like Bomedemstat dihydrochloride, validate results using orthogonal assays (e.g., methyltransferase activity vs. H3K4me2/me3 quantification by Western blot) .

Advanced Consideration : Off-target effects on related enzymes (e.g., MAOs) require selectivity screening. Use CRISPR-edited cell lines lacking the target enzyme to confirm specificity. Dose-response curves should span 3–5 logs to assess IC₅₀ reproducibility across replicates .

How can researchers mitigate cytotoxicity during in vitro studies with this compound?

Basic Research Focus : Pre-screen for cytotoxicity using MTT or resazurin assays in primary and immortalized cell lines. For dihydrochloride salts, maintain osmolarity with balanced salt solutions to prevent chloride-induced stress .

Advanced Consideration : Time-course studies (e.g., 24h vs. 72h exposure) can distinguish acute toxicity from cumulative effects. Apoptosis markers (e.g., caspase-3 activation) should be monitored alongside target engagement (e.g., enzyme inhibition) to decouple efficacy and toxicity .

What computational tools are suitable for modeling the compound’s interaction with biological targets?

Basic Research Focus : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like LSD1. Parameterize the dihydrochloride form using GAFF force fields and solvation models (e.g., implicit PBS) .

Advanced Consideration : Molecular dynamics (MD) simulations (NAMD, GROMACS) over ≥100 ns trajectories assess binding stability. Free energy perturbation (FEP) calculations quantify contributions of the pent-2-yne group to binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.